BenchChemオンラインストアへようこそ!

5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione

Physicochemical profiling ADME prediction Lead optimization

5-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 1242281-94-2; molecular formula C₉H₁₀N₄O₃S; MW 254.27 g/mol) is a heterocyclic hybrid that covalently links a 1,3,4-oxadiazole-2-thione ring to a 6-methylpyrimidine-2,4(1H,3H)-dione (6-methyluracil) core via a C5–ethyl spacer. The molecule possesses three H-bond donors, four H-bond acceptors, a calculated LogP of −0.61, an acid pKa of 6.0, and a topological polar surface area (TPSA) of 97.12 Ų, placing it within Lipinski Rule-of-5 compliance.

Molecular Formula C9H10N4O3S
Molecular Weight 254.27 g/mol
CAS No. 1242281-94-2
Cat. No. B1463761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione
CAS1242281-94-2
Molecular FormulaC9H10N4O3S
Molecular Weight254.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)CCC2=NNC(=S)O2
InChIInChI=1S/C9H10N4O3S/c1-4-5(7(14)11-8(15)10-4)2-3-6-12-13-9(17)16-6/h2-3H2,1H3,(H,13,17)(H2,10,11,14,15)
InChIKeyGDCUVCXZDRCQDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 1242281-94-2): Procurement-Grade Physicochemical and Structural Baseline


5-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 1242281-94-2; molecular formula C₉H₁₀N₄O₃S; MW 254.27 g/mol) is a heterocyclic hybrid that covalently links a 1,3,4-oxadiazole-2-thione ring to a 6-methylpyrimidine-2,4(1H,3H)-dione (6-methyluracil) core via a C5–ethyl spacer [1]. The molecule possesses three H-bond donors, four H-bond acceptors, a calculated LogP of −0.61, an acid pKa of 6.0, and a topological polar surface area (TPSA) of 97.12 Ų, placing it within Lipinski Rule-of-5 compliance [1]. The free thiol (mercapto) group on the oxadiazole ring confers distinctive nucleophilic reactivity, redox sensitivity (thiol–disulfide interconversion), and metal-coordination potential that differentiate it from S-alkylated or N-linked analogs in the same heterocyclic family .

Why 5-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione Cannot Be Casually Replaced by In-Class Analogs


Within the mercapto-oxadiazole–pyrimidinedione chemical space, three structural variables critically govern target engagement, physicochemical behavior, and derivatization potential: (i) the linker position and length connecting the two heterocycles, (ii) the methylation state of the pyrimidine core, and (iii) the oxidation/alkylation state of the sulfur atom. The target compound is uniquely defined by a C5–ethyl bridge to the pyrimidine ring combined with a 6-methyl substituent and a free exocyclic thiol . The closest commercially catalogued analogs—CAS 1215906-72-1 (N1–ethyl linker, no 6-methyl, MW 240.24) and CAS 1283107-96-9 (N1–methyl linker, no 6-methyl, MW 226.22)—differ in all three variables simultaneously . The S-methyl analog (CAS 1170569-65-9, MW 268.29) replaces the reactive thiol with a methylthioether, abolishing thiol-specific chemistry . These structural differences cumulatively alter LogP, LogD, pKa, TPSA, H-bonding capacity, metabolic liability, and the compound's fitness as a synthetic intermediate. Procurement without verifying the exact CAS registry number therefore risks acquiring a molecule with substantially different reactivity, solubility, and biological recognition properties.

Quantitative Differentiation Evidence for 5-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 1242281-94-2)


Physicochemical Signature vs. N1-Linked Analog (CAS 1215906-72-1): LogP, LogD, and Ionization Profile

The target compound (C5-ethyl linker, 6-methyl) exhibits a calculated LogP of −0.61 and an acid pKa of 6.00, with a pronounced pH-dependent lipophilicity shift: LogD(pH 5.5) = −0.73 versus LogD(pH 7.4) = −2.30, indicating a >30-fold decrease in octanol–water partitioning upon deprotonation of the thiol group at physiological pH [1]. The closest N1-ethyl-linked analog (CAS 1215906-72-1, no 6-methyl) has a reported LogP of −0.549, a difference of only ~0.06 log units in the neutral form . However, the 6-methyl substituent in the target compound increases the steric bulk adjacent to the C5-ethyl linker, which is predicted to differentially affect the rotational freedom of the ethyl spacer (3 rotatable bonds vs. an estimated 2 in the N1-linked analog) and the accessibility of the pyrimidine N1–H and N3–H hydrogen-bond donors for target engagement [1].

Physicochemical profiling ADME prediction Lead optimization

Free Thiol Reactivity vs. S-Methyl Analog (CAS 1170569-65-9): Derivatization Versatility

The target compound bears a free exocyclic thiol (–SH) on the 1,3,4-oxadiazole ring, which exists in tautomeric equilibrium with the thione (C=S) form . This functional group enables a suite of thiol-specific chemistries—oxidation to disulfides, alkylation with haloalkanes or Michael acceptors, metal chelation, and reversible covalent modification of cysteine proteases—that are entirely inaccessible to the S-methyl analog CAS 1170569-65-9 (MW 268.29), where the sulfur is permanently blocked as a methyl thioether . The Monatshefte für Chemie study on the closely related scaffold 5-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-1,3,4-oxadiazole-2-thione demonstrated that the free thione/thiol form undergoes regioselective S-alkylation, N(3)-aminomethylation, and electrophilic aromatic substitution at the pyrimidine C5 position, confirming the synthetic utility of the unblocked sulfur for divergent derivatization [1].

Chemical biology Fragment-based drug discovery Bioconjugation

Class-Level Biological Precedent: 1,3,4-Oxadiazole–Pyrimidine Hybrids as Enzyme Inhibitors

Although no peer-reviewed biological activity data have been published specifically for CAS 1242281-94-2, the 1,3,4-oxadiazole–pyrimidine hybrid scaffold class has yielded quantitatively characterized inhibitors across multiple therapeutic target families. In an Escherichia coli PDHc-E1 inhibition study, 1,3,4-oxadiazole–pyrimidine derivative 11d exhibited an IC₅₀ of 0.97 μM against the purified enzyme and an EC₅₀ of 0.83 μM against cyanobacteria, with potency attributed to the 1,3,4-oxadiazole moiety's additional binding interactions with Lys392 and His106 in the active site relative to non-oxadiazole comparators [1]. In a separate study, mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrid 9p showed an IC₅₀ of 3.8 ± 0.02 μM against A549 lung cancer cells with 25-fold selectivity over non-cancerous HEK cells, and demonstrated topoisomerase II inhibition and DNA intercalation [2]. Importantly, neither study tested compounds bearing the exact C5-ethyl–6-methyl substitution pattern of CAS 1242281-94-2, so these data provide scaffold-class plausibility rather than direct compound-specific validation.

Anticancer Antimicrobial Enzyme inhibition

Patent Landscape: GPR119 Agonist Pharmacophore Positioning Relative to Dong-A ST Program

The generic Markush structure in patent RU-2768943-C1 (Dong-A ST Co., Ltd., priority 2018) claims pharmaceutical compositions for non-alcoholic fatty liver disease containing GPR119 ligands of Formula 1, wherein A is an oxadiazole and B is a pyrimidine optionally substituted with C₁–C₆ alkyl [1]. While CAS 1242281-94-2 falls within the broad structural scope of this patent family, the specifically exemplified clinical candidate DA-1241 bears a 1,2,4-oxadiazole (not 1,3,4-oxadiazole-2-thione) and a piperidine-linked pyrimidine, representing a fundamentally different chemotype [2]. No specific biological data for CAS 1242281-94-2 appear in the patent examples. The Dong-A ST patent family thus provides intellectual property context but no compound-specific GPR119 activity data for procurement evaluation.

Metabolic disease GPR119 agonism NASH/NAFLD

Procurement Status: Commercial Availability and Purity Specifications

As of the latest available catalog data, CAS 1242281-94-2 is stocked as a research-grade chemical by Smolecule (Catalog S918393, in stock, purity ≥95%) and listed by BIOFOUNT (1 g unit, ¥7941 as of April 2023) . Notably, both close N1-linked analogs (CAS 1215906-72-1 and CAS 1283107-96-9) are listed as 'Discontinued' by CymitQuimica/Biosynth, indicating potential supply chain attrition for the N1-substituted series . The C5-linked target compound thus currently exhibits superior commercial availability relative to its most structurally proximal analogs. The CymitQuimica listing for the target compound (Ref. 3D-SZB28194) is also marked 'Discontinued,' suggesting that while some vendors have deprioritized this compound, active stock remains accessible through alternative suppliers .

Chemical procurement Vendor comparison Research supply chain

Recommended Research Application Scenarios for 5-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 1242281-94-2)


Scaffold for Thiol-Based Focused Library Synthesis

The free mercapto group enables parallel S-alkylation with diverse electrophiles (alkyl/benzyl halides, Michael acceptors) to generate focused compound libraries for hit discovery. This is supported by the class-level precedent from Smicius et al. (2002), which demonstrated regioselective S-functionalization of the closely related N3-methyl-linked oxadiazole-2-thione scaffold [1]. The C5-ethyl linker provides greater conformational flexibility than the N1-methyl or N1-ethyl analogs, potentially enabling exploration of a wider range of binding geometries when the derivatized compounds are screened against biological targets.

Metalloenzyme Inhibitor Screening Cascade

The thiol group on the 1,3,4-oxadiazole ring is a recognized metal-chelating motif. In combination with the pyrimidine-2,4-dione core—itself capable of coordinating zinc and other divalent cations—this compound is structurally suited for screening against metalloenzymes such as HDACs, matrix metalloproteinases (MMPs), and carbonic anhydrases. The PDHc-E1 inhibition data from He et al. (2016) for structurally related 1,3,4-oxadiazole–pyrimidine hybrids (IC₅₀ values ranging from 0.97 to 19.21 μM) provide a quantitative benchmark for expected potency ranges in this target class, though compound-specific data remain to be generated [2].

Antimicrobial Resistance Probe Development

Pyrimidine-1,3,4-oxadiazole hybrids have demonstrated activity against Mycobacterium tuberculosis strains without cross-resistance to current antitubercular drugs [3], and 2-mercapto-5-substituted-1,3,4-oxadiazole derivatives have shown antibacterial effects against Xanthomonas oryzae and other phytopathogens [4]. The target compound's unique C5-ethyl–6-methyl substitution pattern differentiates it from previously tested analogs and offers an opportunity to probe structure–activity relationships in antimicrobial discovery programs, particularly where thiol-mediated mechanisms (e.g., covalent modification of cysteine residues in bacterial enzymes) are hypothesized.

Synthetic Intermediate for GPR119-Targeted Metabolic Disease Candidates

Given that the patent estate held by Dong-A ST (RU-2768943-C1 and related family members) broadly claims oxadiazole–pyrimidine compositions as GPR119 ligands for NASH/NAFLD [5], this compound can serve as a versatile synthetic intermediate for generating novel GPR119 agonist candidates through S-functionalization or pyrimidine N-alkylation. The 6-methyl group on the pyrimidine ring provides an additional handle for distinguishing proprietary chemical space from the exemplified Dong-A ST compounds, which predominantly feature unsubstituted or piperidine-linked pyrimidines rather than 6-methylpyrimidine-2,4-diones.

Quote Request

Request a Quote for 5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.